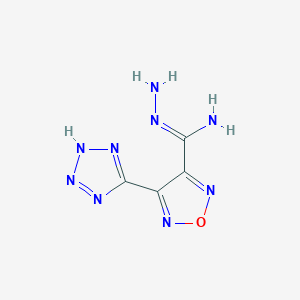
N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and a carboxamide group. The combination of these functional groups imparts unique chemical and biological properties to the compound.
Mecanismo De Acción
Target of Action
Similar compounds containing an imidazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is suggested that the compound’s anti-inflammatory action may be due to its inhibition of cyclooxygenase in platelets, blocking prostaglandin synthesis .
Biochemical Pathways
Given the compound’s potential anti-inflammatory action, it may be inferred that it affects the arachidonic acid pathway, which is involved in the synthesis of prostaglandins .
Result of Action
Based on the potential anti-inflammatory action, it can be inferred that the compound may reduce inflammation by inhibiting prostaglandin synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide typically involves the cyclization of esters of benzoin and aromatic acids (desyl esters). The desyl esters can be obtained by the acylation of benzoin using Davidson’s method. In the case of 2-(hydroxyaryl)-4,5-diphenyl-1,3-oxazoles, the desyl esters are produced by the alkylation of the salts of the corresponding carboxylic acids with desyl chloride under phase-transfer catalysis conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Oxazoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of photochromic materials and chemical sensors.
Comparación Con Compuestos Similares
Similar Compounds
4,5-diphenyl-1,3-oxazole: A simpler oxazole derivative with similar chemical properties.
Thiophene-2-carboxamide: Lacks the oxazole ring but shares the thiophene and carboxamide groups.
Spiropyrans containing 4,5-diphenyl-1,3-oxazole: Compounds with photochromic properties.
Uniqueness
N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide is unique due to the combination of the oxazole and thiophene rings, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-19(16-12-7-13-25-16)22-20-21-17(14-8-3-1-4-9-14)18(24-20)15-10-5-2-6-11-15/h1-13H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWUWVJSXPTECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)C3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(dimethylamino)benzaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5699668.png)
![N-[4-(pyrrolidin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B5699676.png)
![3-[2-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPANAMIDE](/img/structure/B5699682.png)


![2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B5699707.png)
![2-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5699709.png)

![1-[(3,4,5-Trimethoxyphenyl)methyl]pyrrolidine](/img/structure/B5699735.png)

![2-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol](/img/structure/B5699763.png)

![(Z)-4-AMINO-N'-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE](/img/structure/B5699778.png)
![[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate](/img/structure/B5699782.png)
